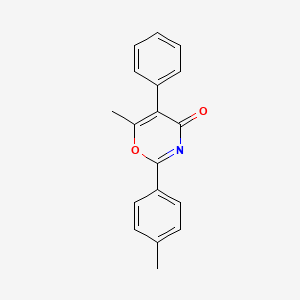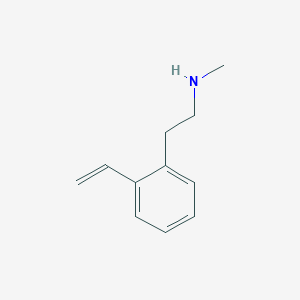
2-(2-Ethenylphenyl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethenylphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of aromatic amines It features a phenyl group substituted with an ethenyl group and an amine group attached to an ethane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethenylphenyl)-N-methylethan-1-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses N-(2-bromophenyl)acetamide as a starting material, which is reacted with ethylene glycol dimethyl ether and tetrakis(triphenylphosphine)palladium(0) under a nitrogen atmosphere . The reaction mixture is then heated at reflux for 20 hours, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethenylphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethenylphenyl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethenylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Vinylphenyl)-N-methylethan-1-amine
- 2-(2-Phenylethenyl)-N-methylethan-1-amine
- 2-(2-Ethenylphenyl)-N-ethylethan-1-amine
Uniqueness
2-(2-Ethenylphenyl)-N-methylethan-1-amine is unique due to its specific structural features, such as the ethenyl group attached to the phenyl ring and the N-methyl substitution on the ethane chain. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
88090-35-1 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-(2-ethenylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H15N/c1-3-10-6-4-5-7-11(10)8-9-12-2/h3-7,12H,1,8-9H2,2H3 |
Clave InChI |
WIISKLRALADTRA-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC=CC=C1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


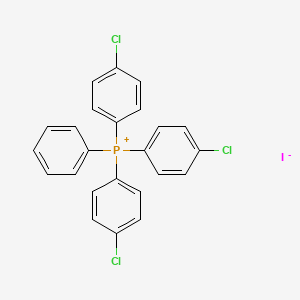
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
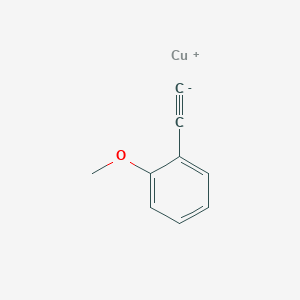
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)

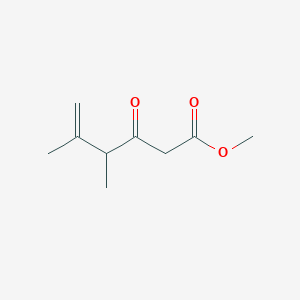

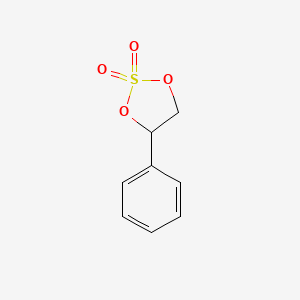
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)



